![molecular formula C11H17N3O2S B14386572 Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate CAS No. 89408-00-4](/img/structure/B14386572.png)
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate typically involves a multi-step process. One common method is the one-pot synthesis, which combines multiple reactants in a single reaction vessel to form the desired product. This method often uses 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor . The reaction conditions usually involve the use of solvents like methanol or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch processes. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or proteins involved in disease pathways. For example, its anticancer activity is thought to be related to the inhibition of matrix metalloproteinases and kinases, which are crucial for cancer cell proliferation and metastasis . The compound may also induce apoptosis in cancer cells by targeting anti-apoptotic proteins of the BCL2 family.
Comparaison Avec Des Composés Similaires
Ethyl 5-[2-(1,3-thiazol-2-yl)hydrazinylidene]hexanoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets this compound apart is its unique structure, which allows for a diverse range of chemical modifications. This versatility makes it a valuable compound for developing new drugs and industrial chemicals.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it an important subject of study in both academic and industrial research.
Propriétés
Numéro CAS |
89408-00-4 |
|---|---|
Formule moléculaire |
C11H17N3O2S |
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
ethyl 5-(1,3-thiazol-2-ylhydrazinylidene)hexanoate |
InChI |
InChI=1S/C11H17N3O2S/c1-3-16-10(15)6-4-5-9(2)13-14-11-12-7-8-17-11/h7-8H,3-6H2,1-2H3,(H,12,14) |
Clé InChI |
PPEIOTZKCFBVRN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(=NNC1=NC=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



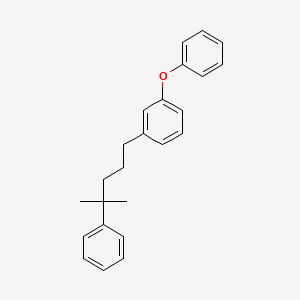
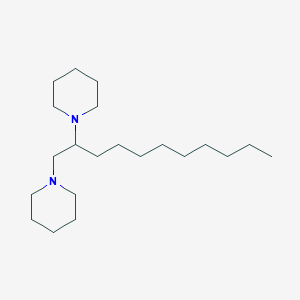
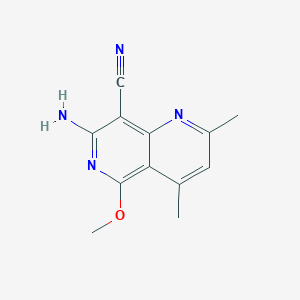
![Lithium (diethylamino)(phenyl)[(triethylsilyl)oxy]methanide](/img/structure/B14386510.png)

![N-{[2-(2-Aminophenoxy)phenyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B14386527.png)
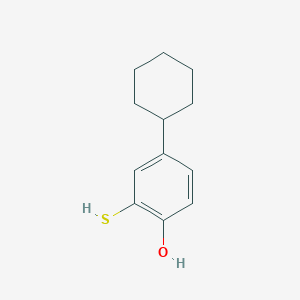
![3-Cyano-1-[(3-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386536.png)
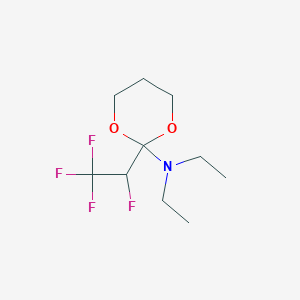


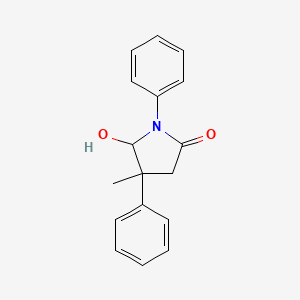
![N-{[4-(Dimethylamino)phenyl]carbamoyl}hexanamide](/img/structure/B14386563.png)
